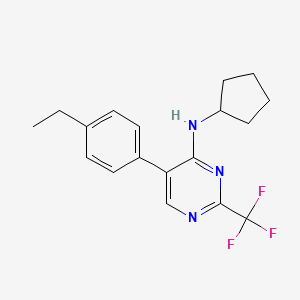
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. This compound is particularly notable for its ability to intercalate into DNA, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amine compounds. One common method includes the reaction of 9-aminoacridine with 2-aminoethylamine under controlled conditions. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted acridine derivatives .
科学研究应用
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its ability to intercalate into DNA.
Biology: Employed in studies of DNA interactions and as a tool for investigating DNA-binding proteins.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a component in certain types of sensors
作用机制
The primary mechanism of action of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of DNA polymerase and other enzymes involved in DNA replication and transcription. The compound’s ability to target specific DNA sequences makes it a valuable tool in cancer research and other fields .
相似化合物的比较
Similar Compounds
9-Aminoacridine: A simpler derivative of acridine with similar DNA intercalating properties.
7-Methoxy-9-aminoacridine: Modified to include a methoxy group, altering its DNA-binding specificity.
7-Fluoro-9-aminoacridine: Contains a fluorine atom, which changes its interaction with DNA.
9-Ethanolamine-acridine: Includes an ethanolamine group, affecting its DNA intercalation properties
Uniqueness
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is unique due to its specific aminoethyl substitution, which enhances its ability to intercalate into DNA and target specific sequences. This makes it particularly useful in applications requiring precise DNA interactions, such as cancer research and diagnostic tool development .
属性
CAS 编号 |
89459-46-1 |
|---|---|
分子式 |
C16H16N4O |
分子量 |
280.32 g/mol |
IUPAC 名称 |
9-amino-N-(2-aminoethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O/c17-8-9-19-16(21)12-6-3-5-11-14(18)10-4-1-2-7-13(10)20-15(11)12/h1-7H,8-9,17H2,(H2,18,20)(H,19,21) |
InChI 键 |
QAEKFVDQNLDMLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)







![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


